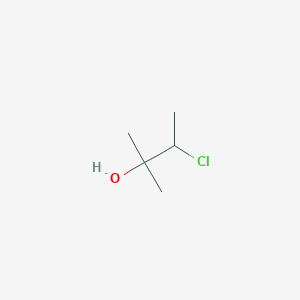
3-Chloro-2-methylbutan-2-ol
Descripción general
Descripción
“3-Chloro-2-methylbutan-2-ol” is an organic compound with the molecular formula C5H11ClO . It has a molecular weight of 122.59 . This compound is also known by its IUPAC name, 3-chloro-2-methyl-2-butanol .
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-methylbutan-2-ol” consists of a five-carbon chain with a chlorine atom attached to the third carbon and a hydroxyl group (OH) attached to the second carbon . The second carbon is also connected to a methyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “3-Chloro-2-methylbutan-2-ol” were not found in the available literature, alcohols like this compound generally undergo reactions such as dehydration, oxidation, and substitution .
Aplicaciones Científicas De Investigación
Chemical Reactions and Decomposition
3-Chloro-2-methylbutan-2-ol is involved in various chemical reactions and decomposition processes. For instance, it participates in acid-catalyzed eliminations resulting in the formation of corresponding but-1-enes, as evidenced in the study of 1,2-diaryl-4-dimethylamino-3-methylbutan-2-ols and their 2-chlorobutanes derivatives (Casy, Myers, & Pocha, 1966). Moreover, 3-chloro-2-methylbutan-2-ol has been identified as a potential disinfection by-product in treated drinking water, highlighting its relevance in water treatment and environmental chemistry (Jobst et al., 2011).
Solvolysis and Kinetics
Research on the solvolysis and kinetics of related tert-alkyl halides, including 3-chloro-2-methylbutan-2-ol, reveals insights into the solvent interactions and the mechanisms affecting reaction rates (Albuquerque, Moita, & Gonçalves, 2001). These studies are crucial for understanding the behavior of such compounds in different chemical environments.
Spectroscopy and Molecular Analysis
Spectroscopic analysis of ionized 3-methylbutan-2-ol, a compound structurally related to 3-chloro-2-methylbutan-2-ol, provides insights into fragmentation and molecular interactions. Such studies are instrumental in understanding the stability and behavior of these molecules at the atomic level (George & Holmes, 1990).
Physical Properties and Interactions
Investigations into the physical properties of compounds similar to 3-chloro-2-methylbutan-2-ol, such as their densities, viscosities, and solution enthalpies, are essential for applications in material science and engineering. These properties determine how such compounds behave in different mixtures and environments (Iloukhani, Giahshenas, & Khanlarzadeh, 2013).
Potential in Microbial Volatile Organic Compounds Detection
Research on microbial volatile organic compounds (MVOCs) in air, involving compounds like 3-methylbutan-2-ol, suggests potential applications of 3-chloro-2-methylbutan-2-ol in environmental monitoring and health. Such studies contribute to understanding indoor air quality and its impact on human health (Elke et al., 1999).
Mecanismo De Acción
Target of Action
3-Chloro-2-methylbutan-2-ol is an organic compound that belongs to the class of alcohols Like other alcohols, it may interact with various biological molecules, including proteins and lipids, altering their structure and function .
Mode of Action
As an alcohol, it likely interacts with its targets through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Alcohols in general can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Like other small alcohols, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would depend on various factors, including its specific interactions with metabolic enzymes .
Result of Action
Like other alcohols, it may cause changes in the structure and function of its target molecules, potentially leading to various cellular effects .
Action Environment
The action, efficacy, and stability of 3-Chloro-2-methylbutan-2-ol can be influenced by various environmental factors. For instance, the presence of other solvents can affect its solubility and therefore its bioavailability . Additionally, factors such as pH and temperature can influence its stability and reactivity .
Propiedades
IUPAC Name |
3-chloro-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(6)5(2,3)7/h4,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHQXKBKFKTDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615934 | |
| Record name | 3-Chloro-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylbutan-2-ol | |
CAS RN |
21326-62-5 | |
| Record name | 3-Chloro-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



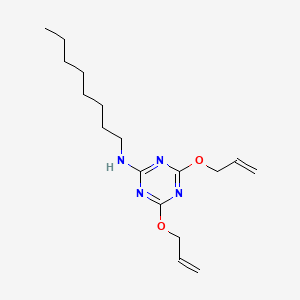
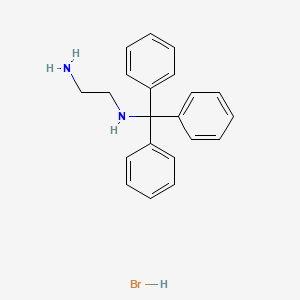
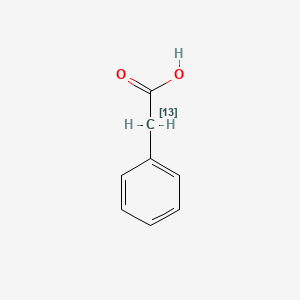
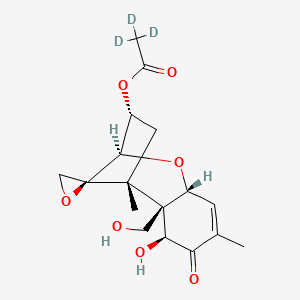

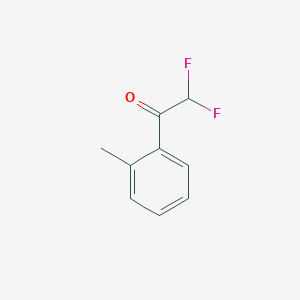

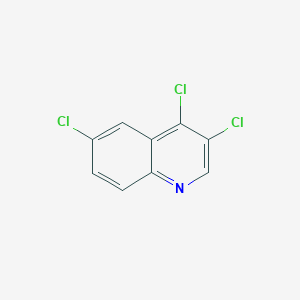
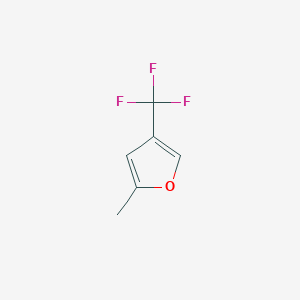
![8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1628932.png)
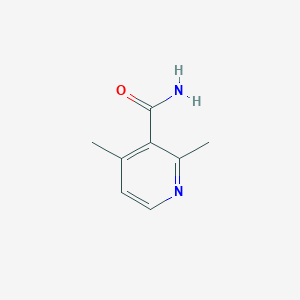

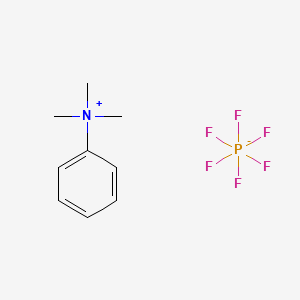
![2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B1628938.png)